(E)-N1-(furan-2-ylmethylene)-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine
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Description
Scientific Research Applications
Synthesis and Characterization
Experimental and Theoretical Characterization : Quinoxalines, similar to the specified compound, are studied for their unique and versatile pharmacological applications. The synthesis, characterization, and theoretical analysis of related organic salts and compounds through methods like oxidative cyclization highlight their potential in generating new compounds with promising applications. The emphasis is on mild reaction conditions, high yield, and purity, indicating the potential for scalable production and application in various domains (Faizi et al., 2018).
Chemoselective Halogenation : The diversification of pyrrolo[1,2-a]quinoxalines, through selective chlorination and bromination, demonstrates their adaptability in pharmaceutical research and organic synthesis. This research unveils methods to modify these compounds, enhancing their utility across various scientific applications. Such modifications allow for the inclusion of different functional groups, expanding the scope of potential biological activity (Le et al., 2021).
Applications in Drug Design and Biological Activity
Antitumor Activity : Studies on derivatives of quinoxaline compounds, including those with pyrrolo and pyridazinone heterocycles, assess their antitumor activity. This research underscores the broader spectrum of biological activities these compounds may exhibit, suggesting their potential in developing new therapeutic agents (El‐Helw & Hashem, 2020).
Ag(I) Complexes of Imine Derivatives : The study of Ag(I) complexes involving imine derivatives related to the query compound illuminates the role of such compounds in coordination chemistry and their significance as pharmacophores in bioactive compounds. The unexpected findings in the synthesis process provide insights into novel synthetic routes, which could be pivotal for the development of diverse imine derivatives with potential scientific and pharmaceutical applications (Adeleke et al., 2021).
properties
IUPAC Name |
1-[(E)-furan-2-ylmethylideneamino]-3-(3-methylphenyl)sulfonylpyrrolo[3,2-b]quinoxalin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O3S/c1-14-6-4-8-16(12-14)31(28,29)20-19-22(26-18-10-3-2-9-17(18)25-19)27(21(20)23)24-13-15-7-5-11-30-15/h2-13H,23H2,1H3/b24-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWJXCHFLNCRZML-ZMOGYAJESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N=CC5=CC=CO5)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)/N=C/C5=CC=CO5)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N1-(furan-2-ylmethylene)-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine |
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